1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is an interesting and intricate compound known for its unique structure and significant applications in various fields such as chemistry, biology, medicine, and industry. This article aims to provide an in-depth look into the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves multi-step synthetic pathways The synthesis begins with the formation of the cyclobutane ring, which is then subjected to various reaction conditions to introduce the tetrahydropyridinyl group
Example Synthesis Route:
Synthesis of cyclobutane core.
Functionalization with 1,2,3,6-tetrahydropyridine.
Protection of the amino group with tert-butoxycarbonyl.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but employs scalable and cost-effective methods. Optimized reaction conditions, such as temperature control, solvent selection, and catalytic systems, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution conditions: Acidic or basic media depending on the substituent being introduced or removed.
Major Products
The major products formed from these reactions depend on the type and conditions of the reaction. For example, oxidation might yield cyclobutane derivatives with increased functionalization, while reduction might lead to simplified derivatives with fewer functional groups.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is extensively used in scientific research for its versatile properties. It finds applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying cell signaling pathways and molecular interactions.
Medicine: In drug development and as a lead compound in pharmaceutical research.
Industry: As a precursor for the synthesis of functional materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is primarily determined by its structure. The cyclobutane ring and tetrahydropyridinyl group provide a rigid framework, while the tert-butoxycarbonyl group offers protection during chemical reactions. These structural features enable the compound to interact with various molecular targets and pathways, influencing its overall activity.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylamine
Cyclobutane-1,1-dicarboxylic acid
The uniqueness of 1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid lies in its combination of a cyclobutane ring with a protected tetrahydropyridinyl group, which provides distinct reactivity and stability compared to its analogs.
That was dense, but it's a fascinating topic
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBTOHISBUQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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